

# Chromoionophore I: A Technical Guide for Advanced Research

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An In-depth Examination of the H<sup>+</sup>-Selective Chromoionophore for Optical Sensing and Drug Development Applications

**Chromoionophore I**, also known by its ETH designation ETH 5294, is a highly lipophilic, H<sup>+</sup>-selective neutral chromoionophore. It serves as a critical component in the fabrication of ion-selective optodes (ISOs) and other optical sensing systems. Its profound change in optical properties upon protonation and deprotonation allows for the sensitive detection of various ions through an ion-exchange mechanism. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and applications for researchers, scientists, and drug development professionals.

### **Core Chemical and Physical Properties**

**Chromoionophore I** is a derivative of Nile Blue, featuring a benzo[a]phenoxazine core modified with a long C17 alkyl chain to ensure high lipophilicity. This property is essential for its stable incorporation into hydrophobic polymer membranes used in optical sensors.

Table 1: Chemical Identity and Core Properties of Chromoionophore I



| Property          | Value  | Citation(s) |
|-------------------|--|-------------|
| Systematic Name   | N-[9-<br>(diethylamino)benzo[a]phenox<br>azin-5-<br>ylidene]octadecanamide | [1][2]      |
| Synonyms          | ETH 5294, N-Octadecanoyl-<br>Nile blue                                     |             |
| CAS Number        | 125829-24-5  | [1]         |
| Molecular Formula | C38H53N3O2   |             |
| Molecular Weight  | 583.85 g/mol   |             |
| Physical Form     | Solid  |             |
| Melting Point     | 91-93 °C   |             |
| Solubility        | Oil-soluble, soluble in organic<br>solvents like Chloroform and<br>THF     |             |

## **Spectroscopic and Ion-Sensing Properties**

The functionality of **Chromoionophore I** is rooted in its pH-dependent optical characteristics. In its protonated state, it exhibits distinct absorption and fluorescence spectra compared to its deprotonated form. This spectral shift is the basis of its use as an optical transducer in sensor membranes.

Table 2: Spectroscopic and Physicochemical Properties of Chromoionophore I



| Property                               | Value                      | Conditions / Notes                  | Citation(s) |
|--|----------------------------|-------------------------------------|-------------|
| Fluorescence<br>(Protonated Form)      | λex ≈ 614 nm; λem ≈ 663 nm |                                     |             |
| Absorption Maximum (Deprotonated Form) | ~530 nm                    | In Chloroform                       |             |
| Absorption Maximum (Deprotonated Form) | ~550 nm                    | In Tetrahydrofuran<br>(THF)         |             |
| pKa in PVC-DOS<br>Membrane             | 10.7                       | DOS = bis(2-<br>ethylhexyl)sebacate | -           |
| pKa in PVC-NPOE<br>Membrane            | 12.4                       | NPOE = o-<br>nitrophenyloctylether  | _           |

Note: The pKa values are highly dependent on the composition of the membrane matrix, particularly the plasticizer used.

## Signaling Mechanism in Ion-Selective Optodes

**Chromoionophore I** functions as an optical transducer within a bulk optode membrane. The overall sensor's selectivity to a specific ion (e.g., K<sup>+</sup>) is conferred by a highly selective ionophore (e.g., valinomycin) incorporated into the membrane. The sensing mechanism is based on a competitive ion-exchange equilibrium at the sample-membrane interface.

The process can be summarized as follows:

- The lipophilic optode membrane, containing the protonated chromoionophore (CH+), a cation-selective ionophore (L), and lipophilic anionic sites (R<sup>-</sup>), is brought into contact with the aqueous sample.
- The ionophore (L) selectively binds the target cation (M<sup>+</sup>) from the sample phase, forming a complex (ML<sup>+</sup>) within the membrane.
- To maintain charge neutrality within the hydrophobic membrane, for every target cation (M<sup>+</sup>) that enters, a proton (H<sup>+</sup>) is expelled from the membrane into the aqueous phase.

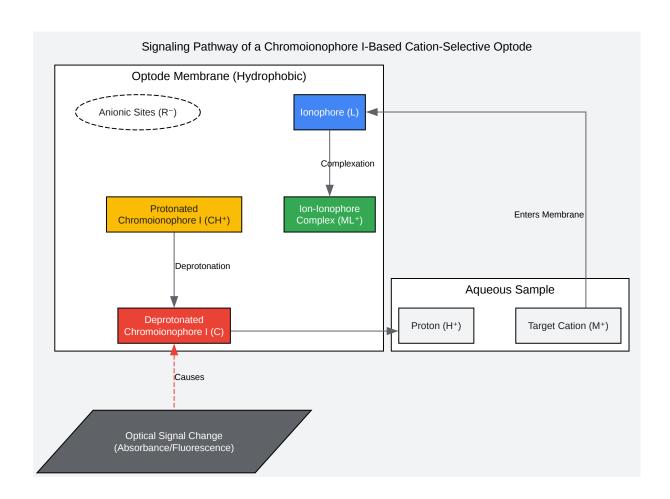






- This expulsion of a proton is facilitated by the deprotonation of the chromoionophore (CH<sup>+</sup> → C + H<sup>+</sup>).
- The deprotonation of **Chromoionophore I** induces a significant change in its absorption and/or fluorescence properties, which can be measured optically. The magnitude of this change is proportional to the concentration of the target cation in the sample.









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### References

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